

An In-depth Technical Guide to (S)-3-Isopropyl-2,5-piperazinedione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Isopropyl-2,5-piperazinedione

Cat. No.: B103460

[Get Quote](#)

Introduction

(S)-3-Isopropyl-2,5-piperazinedione, also known by its cyclic dipeptide nomenclature, cyclo(L-Val-Gly), is a member of the 2,5-diketopiperazine (DKP) class of molecules. DKPs are the smallest and most common class of cyclic peptides found in nature and are characterized by a stable six-membered ring.^[1] This particular DKP is formed from the condensation of L-valine and glycine. Its rigid conformational structure and chiral nature make it a valuable building block, or scaffold, in medicinal chemistry and drug development.^[2] Furthermore, emerging research has highlighted its role in complex biological communication systems, such as bacterial quorum sensing.^[3]

This technical guide provides a comprehensive overview of the fundamental properties of **(S)-3-Isopropyl-2,5-piperazinedione**, intended for researchers, scientists, and drug development professionals. It will cover its physicochemical properties, a detailed synthesis and purification protocol, methods for its analytical characterization, and a discussion of its biological significance and applications.

Physicochemical Properties

(S)-3-Isopropyl-2,5-piperazinedione is a white to off-white solid at room temperature.^[4] Its core structure consists of a piperazine-2,5-dione ring with an isopropyl substituent at the chiral center, originating from the L-valine residue. This chirality is a key feature, influencing its biological activity and interactions with other molecules.^[5]

Property	Value	Source
IUPAC Name	(3S)-3-propan-2-ylpiperazine-2,5-dione	[6] [7]
Synonyms	cyclo(L-Val-Gly), c(Val-Gly), (S)-3-Isopropylpiperazine-2,5-dione	[4]
CAS Number	16944-60-8	[6] [8]
Molecular Formula	C ₇ H ₁₂ N ₂ O ₂	[6] [8]
Molecular Weight	156.18 g/mol	[6] [8]
Melting Point	256-262 °C	[4] [8]
Appearance	White to off-white solid	[4]
Optical Activity	[\alpha] ²⁰ /D +29±2°, c = 1 in H ₂ O	[4] [8]
pKa (Predicted)	13.12 ± 0.40	[4]
Boiling Point (Predicted)	445.7 ± 38.0 °C	[4]
Density (Predicted)	1.087 ± 0.06 g/cm ³	[4]

Synthesis and Purification

The synthesis of **(S)-3-Isopropyl-2,5-piperazinedione** is typically achieved through the cyclization of a linear dipeptide precursor, L-Valyl-Glycine. Solid-Phase Peptide Synthesis (SPPS) offers an efficient and robust methodology for the preparation of the linear precursor, followed by a base-induced cyclative cleavage to yield the desired diketopiperazine. This approach is advantageous as it often simplifies purification, with only the cyclized product being released from the solid support.

Experimental Protocol: Solid-Phase Synthesis of **(S)-3-Isopropyl-2,5-piperazinedione**

This protocol is adapted from established Fmoc-SPPS procedures for cyclic dipeptides.

Materials:

- Fmoc-Gly-Wang resin
- Fmoc-L-Val-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure or Hydroxybenzotriazole (HOBr)
- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

- Resin Swelling:
 - Place Fmoc-Gly-Wang resin in a solid-phase synthesis vessel.
 - Add DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
 - Drain the DMF.
- Fmoc Deprotection of Glycine:
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate the mixture at room temperature for 5 minutes, then drain.
 - Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.
 - Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

- Coupling of L-Valine:
 - In a separate vessel, dissolve Fmoc-L-Val-OH (3 equivalents relative to resin loading) and an activator like Oxyma Pure (3 equivalents) in DMF.
 - Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
 - Add the activated Fmoc-L-Val-OH solution to the deprotected resin.
 - Agitate the reaction mixture at room temperature for 1-2 hours.
 - Monitor the coupling reaction completion using a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
 - Once complete, drain the reaction solution and wash the resin as in step 2.
- Fmoc Deprotection of L-Valine:
 - Repeat the deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal valine.
- Cyclative Cleavage:
 - Wash the deprotected dipeptide-resin with DCM.
 - Treat the resin with a 1% solution of TFA in DCM for 2 hours. This mild acidic condition cleaves the ester linkage to the Wang resin, and the resulting free carboxylate of the glycine residue attacks the protonated N-terminal amine of the valine, leading to cyclization and release from the resin.
 - Alternatively, a base-catalyzed cyclization can be performed by treating the resin with a mild base like 5% diisopropylethylamine (DIPEA) in DMF.
- Purification:
 - Filter the resin and collect the filtrate containing the crude cyclo(L-Val-Gly).
 - Concentrate the filtrate under reduced pressure.

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by flash chromatography on silica gel.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

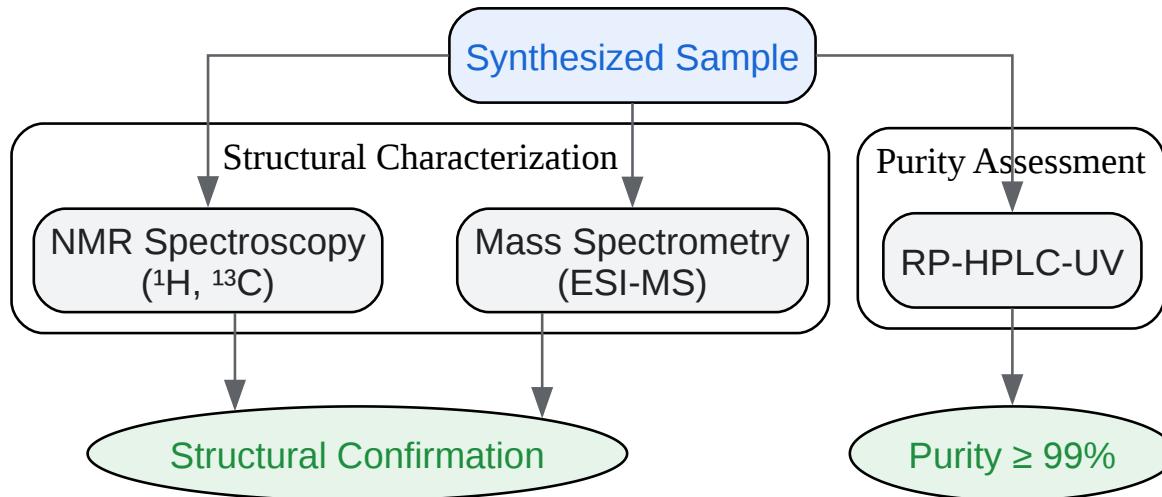
Caption: Workflow for the solid-phase synthesis of cyclo(L-Val-Gly).

Spectroscopic and Analytical Characterization

The identity and purity of **(S)-3-Isopropyl-2,5-piperazinedione** are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

While a comprehensive public database of spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.


Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Isopropyl group: A doublet for the two methyl groups (CH₃) and a multiplet for the methine proton (CH).- Valine α-proton: A doublet of doublets or multiplet for the Cα-H.- Glycine methylene protons: Two distinct signals (doublets of doublets, forming an AB quartet) for the non-equivalent Cα-H₂ protons.- Amide protons: Two distinct broad singlets or doublets for the two N-H protons.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbons (C=O): Two signals in the range of 165-175 ppm.- Valine α-carbon: A signal around 55-65 ppm.- Glycine α-carbon: A signal around 40-50 ppm.- Isopropyl carbons: Signals for the methine and two methyl carbons in the aliphatic region.
Mass Spectrometry (ESI+)	<ul style="list-style-type: none">- [M+H]⁺: Expected at m/z 157.0977.- [M+Na]⁺: Expected at m/z 179.0796.- Fragmentation: Loss of the isopropyl group is a likely fragmentation pathway.

Analytical Method: Reversed-Phase HPLC

A robust method for assessing the purity of **(S)-3-Isopropyl-2,5-piperazinedione** is reversed-phase high-performance liquid chromatography (RP-HPLC). The following method is adapted from established protocols for similar cyclic dipeptides.[\[9\]](#)

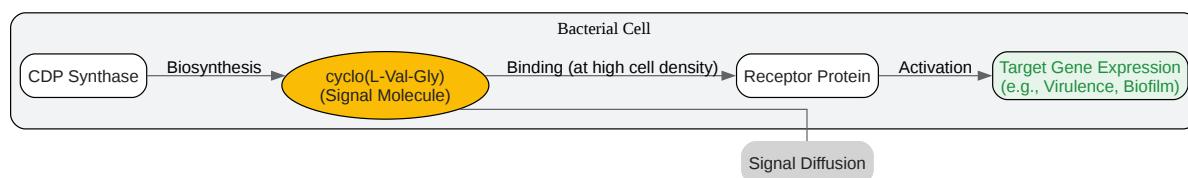
Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% (v/v) TFA in Water
Mobile Phase B	0.1% (v/v) TFA in Acetonitrile
Gradient	5% to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 214 nm
Column Temperature	30 °C
Injection Volume	10 μ L

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of cyclo(L-Val-Gly).

Biological Significance and Applications


(S)-3-Isopropyl-2,5-piperazinedione, as part of the broader DKP family, is of significant interest due to its diverse biological activities. These activities are largely attributed to the rigid

conformational structure of the diketopiperazine ring, which can mimic peptide beta-turns and facilitate interactions with biological targets.

Quorum Sensing

One of the most fascinating roles of cyclic dipeptides is their involvement in quorum sensing (QS), a cell-to-cell communication mechanism in bacteria.[10] QS allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation, virulence factor production, and antibiotic resistance.[3][11] Cyclic dipeptides, including those with proline and valine, have been identified as QS signaling molecules in various bacterial species.[3][6] For instance, *Pseudomonas aeruginosa* is known to produce cyclo(L-Pro-L-Val) as part of its QS system to promote plant growth.[3] These molecules can act as autoinducers or inhibitors, making them attractive targets for developing anti-virulence therapies that disrupt bacterial communication without exerting selective pressure for resistance.[3][10]

Signaling Pathway Diagram: Quorum Sensing

[Click to download full resolution via product page](#)

Caption: Simplified model of cyclo(L-Val-Gly) in bacterial quorum sensing.

Other Potential Applications

- Pharmaceutical Scaffolding: Due to its rigid structure and chiral centers, **(S)-3-Isopropyl-2,5-piperazinedione** is an excellent starting point for the synthesis of more complex molecules in drug discovery programs.[2] It can be chemically modified to create libraries of compounds for screening against various therapeutic targets, particularly in the development of treatments for neurological disorders.[2]

- **Antimicrobial Activity:** Various cyclic dipeptides have demonstrated direct antimicrobial effects.^{[1][12]} While specific data for cyclo(L-Val-Gly) is less common, the DKP scaffold is a known pharmacophore for antibacterial and antifungal activity.^[1]
- **Enzyme Inhibition:** The constrained cyclic structure can effectively mimic peptide loops, making DKPs potential inhibitors of enzymes, such as proteases.^[13]

Reactivity, Stability, and Handling

Chemical Stability

The diketopiperazine ring is generally stable due to the resonance stabilization of the two amide bonds. It is more resistant to proteolytic degradation compared to its linear dipeptide counterpart. However, it can be hydrolyzed under strong acidic or basic conditions at elevated temperatures, which would cleave the amide bonds to open the ring.

Safe Handling and Storage

(S)-3-Isopropyl-2,5-piperazinedione should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.^[8] It is classified as a non-combustible solid.^[8]

- **Hazard Statements:** May be harmful if swallowed and may cause skin and respiratory irritation.^[4]
- **Storage:** Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent moisture absorption.^[4]

Conclusion

(S)-3-Isopropyl-2,5-piperazinedione is a chemically stable, chiral molecule with significant potential in both chemical synthesis and biological research. Its role as a versatile building block in medicinal chemistry is well-established, and its involvement in bacterial quorum sensing opens new avenues for the development of novel anti-infective strategies. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and characterize this valuable compound for further investigation and application.

References

- PubChem. Compound Summary for CID 736942, **(S)-3-Isopropyl-2,5-piperazinedione**. National Center for Biotechnology Information.
- Slater, G. P., & Hogge, L. R. (1979). The mass spectra of trifluoroacetyl-2,5-diketopiperazines. I. cyclo-(-Gly-X), cyclo-(-Ala-X), and cyclo-(-Ala-Ala). Canadian Journal of Chemistry, 57(15), 2037-2051.
- Li, W., et al. (2022). Quorum-Sensing Inhibition by Gram-Positive Bacteria. International Journal of Molecular Sciences, 23(21), 13459.
- BIALONSKA, D., et al. (2023). Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly. RSC Advances, 13(26), 17763-17772.
- Gao, X., et al. (2021). Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides. Marine Drugs, 19(11), 609.
- Prasad, C. (2020). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 25(21), 5015.
- Promgool, T., et al. (2014). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Journal of Basic Microbiology, 54(9), 959-964.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-3-Isopropyl-2,5-piperazinedione | C7H12N2O2 | CID 736942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-3-Isopropyl-2,5-piperazinedione]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103460#s-3-isopropyl-2-5-piperazinedione-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com